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Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

This guide provides a detailed comparison of two chemokine receptor antagonists, JNJ-
27141491 and cenicriviroc, to assist researchers, scientists, and drug development
professionals in their preclinical research endeavors. The information presented is based on
publicly available experimental data.

Overview and Mechanism of Action

JNJ-27141491 is a selective, noncompetitive, and orally active functional antagonist of the
human C-C chemokine receptor 2 (CCR2). Its mechanism involves the inhibition of CCR2
function in a manner that is both insurmountable and reversible. By targeting CCR2, JNJ-
27141491 effectively blocks the signaling induced by monocyte chemoattractant proteins
(MCPs) such as MCP-1, -3, and -4. This interference with the CCR2 signaling pathway disrupts
the activation and recruitment of inflammatory leukocytes to sites of inflammation.

Cenicriviroc (CVC) is an orally administered small molecule that functions as a dual antagonist
of both CCR2 and C-C chemokine receptor 5 (CCR5)[1]. This dual antagonism allows
cenicriviroc to modulate inflammatory responses mediated by both of these key chemokine
receptors. In the context of liver disease, antagonism of CCR2 is expected to reduce the
recruitment of inflammatory monocytes and macrophages, while CCR5 antagonism may also
impact the migration and activation of hepatic stellate cells, which are key drivers of fibrosis[2].
Cenicriviroc has been investigated in clinical trials for non-alcoholic steatohepatitis (NASH) with
liver fibrosis[1].
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In Vitro and Ex Vivo Activity

The following tables summarize the available quantitative data on the in vitro and ex vivo

activities of INJ-27141491 and cenicriviroc.

Table 1: In Vitro Inhibitory Activity of INJ-27141491

Assay Cell Type/System Ligand IC50 (nM)
o hCCR2-CHO cell

[3°*S]GTPyS Binding MCP-1 38x9

membranes
Ca2* Mobilization hCCR2-CHO cells MCP-1 13z1
Ca2* Mobilization THP-1 cells MCP-1 13+2

o Human blood

Ca2* Mobilization MCP-1 43+4

monocytes
Chemotaxis Human PBMC MCP-1 97 + 16
125]-MCP-1 Binding Human monocytes MCP-1 400

Data sourced from MedchemExpress and ResearchGate.
Table 2: In Vitro and Ex Vivo Activity of Cenicriviroc
Potency/Occupanc
Assay/Parameter Target Cell Type/System
y

Antiviral Activity HIV-2 R5-tropic

_ PBMCs 0.03 - 0.98 nM
(ECso) isolates
Receptor Occupancy CCR2 Human monocytes ~98% at 6 nmol/L

Human CD4+ and >90% at 2.3-3.1
Receptor Occupancy CCR5
CD8* T-cells nmol/L

General Potency CCR2/CCR5 Various Nanomolar potency

Data sourced from PLOS One and Taylor & Francis.[3][4]
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In Vivo Preclinical Efficacy

JNJ-27141491 has demonstrated oral anti-inflammatory activity in a transgenic mouse model
of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Due to its
lack of activity against murine CCR2, these studies were conducted in transgenic mice
expressing the human CCR2 receptor.

Table 3: In Vivo Efficacy of INJ-27141491 in a Transgenic hCCR2 Mouse Model of EAE

Dose Outcome

Significantly delayed onset and temporarily
20 mg/kg g.d. ] )
reduced neurological signs

Data sourced from the Journal of Pharmacology and Experimental Therapeutics.

Cenicriviroc has been evaluated in several preclinical models of liver and kidney fibrosis,
demonstrating its antifibrotic and anti-inflammatory effects.

Table 4: In Vivo Efficacy of Cenicriviroc in Animal Models of Fibrosis

Model Animal Key Findings

Thioacetamide-induced liver Rat Significant reductions in
a

fibrosis collagen deposition

Significant reductions in
Diet-induced NASH Mouse collagen deposition and

NAFLD activity score

) ) Attenuated UUO-induced
Unilateral Ureteral Obstruction ) ] )
) ) ) Mouse increases in renal cortical
(kidney fibrosis) ] )
fibrosis

Data sourced from PLOS One.[5][6]

Clinical Trial Data (Cenicriviroc)
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Cenicriviroc has undergone extensive clinical evaluation for the treatment of NASH with liver
fibrosis in studies such as the Phase 2b CENTAUR trial and the Phase 3 AURORA trial.

Table 5: Key Efficacy Endpoints from the CENTAUR and AURORA trials for Cenicriviroc

Cenicriviroc

Trial Endpoint Placebo Group P-value
Group
>1-stage
improvement in
CENTAUR (Year i )
1 fibrosis and no 20% 10% 0.02
worsening of
steatohepatitis
>1-stage
improvement in
AURORA (Month _ o
1) fibrosis without 22.3% 25.5% 0.21

worsening of

steatohepatitis

Data sourced from various clinical trial publications.[2]

Signaling Pathways

The following diagrams illustrate the signaling pathways of CCR2 and CCR5, which are the
targets of INJ-27141491 and cenicriviroc.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5947654/
https://www.benchchem.com/product/b1244925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Validation & Comparative

Check Availability & Pricing

O

Binds
CCL2 (MCP-1)
MAPK Pathway Cellular Responses
(ERK, JNK, p38) (Chemotaxis, Inflammation)

Click to download full resolution via product page

CCR2 Signaling Pathway and Antagonist Action
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Cellular Responses
(Cell Survival, Proliferation, Migration)

A

Cenicriviroc | e
(Antagonist)

Prepare cell membranes Load cells (e.g., THP-1)
expressing the receptor of interest with a calcium-sensitive dye (e.g., Fluo-4 AM)
Incubate membranes with agonist, Incubate cells with varying

[3°S]GTPyS, and test compound concentrations of the test compound

Separate bound from free Add a specific agonist

[3°S]GTPYyS via filtration (e.g., MCP-1) to stimulate the receptor

Measure radioactivity of bound Measure the change in fluorescence
[3°S]GTPyS using a scintillation counter over time using a plate reader
Analyze data to determine Analyze the data to determine
IC50 values IC50 values
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Prepare a suspension of cells
(e.g., human PBMCs or THP-1)

Set up a Boyden chamber with a porous membrane

Add chemoattractant (e.g., MCP-1)
to the lower chamber

Add cells pre-incubated with the test
compound to the upper chamber

Incubate to allow cell migration

Quantify migrated cells in the
lower chamber (e.g., by counting or fluorescence)

Analyze data to determine
IC50 values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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